Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
CAS No.:
Cat. No.: VC20371587
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O3 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C11H18O3/c1-10(9(12)13-2)11(14-10)7-5-3-4-6-8-11/h3-8H2,1-2H3 |
| Standard InChI Key | ZLSGXPHRJGFEJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CCCCCC2)C(=O)OC |
Introduction
Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a spiro framework connecting two rings through an oxygen atom. This compound is classified under the category of esters due to the presence of the carboxylate functional group. Its molecular formula is C11H18O3, and it has a molecular weight of approximately 198.26 g/mol .
Synthesis and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves several synthetic routes. The reaction conditions, including temperature, time, and catalyst concentration, are crucial for achieving high yields and purity of the product. Monitoring these parameters ensures that by-products are minimized.
Biological Activity and Applications
Research indicates that Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate exhibits potential biological activity due to its structural characteristics. The spirocyclic structure may enhance its ability to interact with biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can influence metabolic pathways and exhibit enzyme inhibition properties, making this compound a candidate for further investigation in drug development.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | Spirocyclic structure with carboxylate group | Potential enzyme inhibitor, structural rigidity enhances binding affinity |
| Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylate | Different dioxaspiro configuration | Known for its application in medicinal chemistry as an enzyme inhibitor |
| Methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylate | Tetrahydropyran ring | Exhibits significant biological activity against cancer cell lines |
Comparison with Similar Compounds
Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate shares structural similarities with several other spirocyclic compounds, each possessing unique features. For instance, Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate includes both ethyl and methyl groups, contributing to its chemical reactivity and potential applications .
| Compound | Molecular Weight | Molecular Formula |
|---|---|---|
| Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | 198.26 g/mol | C11H18O3 |
| Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | 226.31 g/mol | C13H22O3 |
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